(3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine

Chiral resolution Enantioselective synthesis Stereochemical SAR

(3S)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine (CAS 2382612-91-9) is a chiral, enantiopure heterocyclic primary amine featuring a fused 2,3-dihydrofuran–pyridine bicyclic scaffold with a trifluoromethyl substituent at the 6-position. The compound belongs to the dihydrofuro[2,3-b]pyridine class, a privileged scaffold in medicinal chemistry validated for targeting interleukin-1 receptor-associated kinase 4 (IRAK4), O-GlcNAcase (OGA), and cdc-like kinases (CLKs).

Molecular Formula C8H7F3N2O
Molecular Weight 204.15 g/mol
Cat. No. B8244739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine
Molecular FormulaC8H7F3N2O
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)N=C(C=C2)C(F)(F)F)N
InChIInChI=1S/C8H7F3N2O/c9-8(10,11)6-2-1-4-5(12)3-14-7(4)13-6/h1-2,5H,3,12H2/t5-/m1/s1
InChIKeyZVSUVSCIQGRJLL-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine – Chiral Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


(3S)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine (CAS 2382612-91-9) is a chiral, enantiopure heterocyclic primary amine featuring a fused 2,3-dihydrofuran–pyridine bicyclic scaffold with a trifluoromethyl substituent at the 6-position [1]. The compound belongs to the dihydrofuro[2,3-b]pyridine class, a privileged scaffold in medicinal chemistry validated for targeting interleukin-1 receptor-associated kinase 4 (IRAK4), O-GlcNAcase (OGA), and cdc-like kinases (CLKs) [2][3]. Its defined (3S) stereochemistry, primary amine handle, and electron-withdrawing 6-CF₃ group distinguish it from racemic, non-fluorinated, and regioisomeric analogs in synthetic utility and pharmacological potential [1][4].

Why (3S)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine Cannot Be Replaced by Racemic or Non-Fluorinated Analogs


Substituting the (3S)-enantiomer with the racemic mixture (CAS 1196156-88-3) or the non-fluorinated parent scaffold (CAS 870061-94-2) introduces meaningful liabilities in chirality-controlled synthesis and target-binding optimization. The racemate eliminates stereochemical definition, compromising enantioselective SAR campaigns and chiral resolution requirements, while the non-fluorinated analog lacks the 6-CF₃ group that contributes approximately +0.5 log units of lipophilicity and alters the electrostatic potential of the pyridine ring, both critical for metabolic stability and kinase pocket complementarity [1]. Likewise, the 5-CF₃ regioisomer (CAS 1256833-29-0) places the electron-withdrawing group at a meta relationship to the pyridine nitrogen rather than para, shifting the ring electronics and hydrogen-bond-acceptor profile in ways that preclude simple interchange without full SAR re-optimization [1].

Quantitative Differentiation Evidence: (3S)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine Versus Closest Analogs


Enantiopure (3S) Stereochemistry Versus Racemic Mixture (CAS 1196156-88-3): Defined Stereocenter Count

The target compound possesses exactly 1 defined atom stereocenter with (S) absolute configuration at the C-3 position, as confirmed by the InChI stereochemical descriptor (/t5-/m1/s1) [1]. In contrast, the racemic mixture (CAS 1196156-88-3) has zero defined stereocenters and is sold as an equimolar mixture of (3S) and (3R) enantiomers . For asymmetric synthesis applications, use of the racemate would yield a 1:1 diastereomeric product mixture requiring chiral separation, whereas the enantiopure (3S) building block directly transfers chirality to downstream products.

Chiral resolution Enantioselective synthesis Stereochemical SAR

Lipophilicity Enhancement from 6-CF₃ Substitution: Target vs. Non-Fluorinated Parent Scaffold (CAS 870061-94-2)

The 6-trifluoromethyl group imparts a significant increase in computed lipophilicity relative to the non-fluorinated parent scaffold. The target compound has a PubChem-computed XLogP3-AA of 0.7 [1], whereas the non-fluorinated 2,3-dihydrofuro[2,3-b]pyridin-3-amine (CAS 870061-94-2) has a vendor-reported LogP of 0.21 . This ΔLogP of approximately +0.5 units translates to roughly a 3.2-fold increase in octanol–water partition coefficient, enhancing predicted membrane permeability. Additionally, the 6-CF₃ group increases the hydrogen-bond acceptor count from 3 to 6, providing additional polar interaction capacity within hydrophobic enzyme pockets.

Lipophilicity Membrane permeability Metabolic stability

6-CF₃ Versus 5-CF₃ Regioisomer: Differential Electronic Effects on the Pyridine Ring

The 6-position trifluoromethyl group places the electron-withdrawing CF₃ substituent para to the pyridine nitrogen, maximizing its inductive electron-withdrawing effect on the nitrogen lone pair and reducing pyridine basicity. The 5-CF₃ regioisomer (CAS 1256833-29-0) places the CF₃ group meta to the pyridine nitrogen, producing a different electrostatic potential surface and altered hydrogen-bond acceptor profile at the pyridine nitrogen—a critical hinge-binding motif in kinase inhibition [1]. While both regioisomers share identical molecular formula (C₈H₇F₃N₂O) and molecular weight (204.15 Da), their distinct electronic distributions are non-interchangeable in target-binding pharmacophores. In the validated dihydrofuro[2,3-b]pyridine IRAK4 inhibitor series, the 6-substitution pattern is integral to the scaffold's activity, with the screening hit 16 (IC₅₀ = 243 nM) and optimized compound 38 (IC₅₀ = 7.3 nM) both relying on the [2,3-b]pyridine regiochemistry for potency [1].

Regiochemistry Kinase hinge-binding Structure–activity relationship

Scaffold Validation: Dihydrofuro[2,3-b]pyridine Core Delivers Nanomolar IRAK4 Inhibition

The dihydrofuro[2,3-b]pyridine scaffold—of which the target compound is the core chiral amine building block—has been validated as a productive template for potent IRAK4 inhibition. In the 2023 study by Hao et al., systematic SAR exploration starting from a screening hit based on this scaffold (compound 16, IRAK4 IC₅₀ = 243 nM) led to compound 38 with IRAK4 IC₅₀ = 7.3 nM, representing a 33-fold improvement in biochemical potency [1]. Importantly, compound 38 also demonstrated significantly improved pharmacokinetics (clearance = 12 mL/min/kg, oral bioavailability F = 21%) and oral efficacy in an LPS-induced mouse model of TNF-α release [1]. The target compound, bearing the free primary amine at the 3-position, serves as a direct synthetic precursor to the amide-linked derivatives explored in this study. In contrast, alternative scaffolds such as the oxazolo[4,5-b]pyridine core (e.g., compound 32, IC₅₀ = 43 nM) showed hERG inhibition (IC₅₀ = 5.7 μM), a liability absent in the optimized dihydrofuro[2,3-b]pyridine series [1].

IRAK4 Inflammatory disease Kinase inhibitor ADME

Anticancer Activity of 6-Trifluoromethyl Furo[2,3-b]pyridine Derivatives: Quantitative Benchmarking Against Multiple Cell Lines

In a focused medicinal chemistry campaign, Kumar et al. (2016) used ethyl 3-amino-6-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate—a close structural analog of the target compound differing only in oxidation state (furan vs. dihydrofuran) and the 2-carboxylate ester—as the key starting material for synthesizing a library of anticancer agents [1]. The most potent derivatives, compounds 7 and 12a, exhibited IC₅₀ values of 5.8 μM and 3.6 μM respectively against four human cancer cell lines (Neuro-2a, HeLa, A549, COLO 205), with selectivity indices calculated against the normal lung cell line IMR-90 [1]. The 6-CF₃ group was essential to the scaffold's activity, as all active compounds retained this moiety. While the target compound itself has not been directly screened in this assay—it is a building block rather than a final drug candidate—prospective procurement decisions should consider that the 6-CF₃-3-amino pharmacophore embedded in the target compound is a demonstrated contributor to anticancer activity in the furo[2,3-b]pyridine series, with a potency window of 3.6–10.7 μM for optimized derivatives [1].

Anticancer Cytotoxicity Selectivity index Trifluoromethyl

Primary Amine Derivatization Handle: Comparative Synthetic Utility vs. 3-Hydroxy and 3-Unsubstituted Analogs

The target compound's free primary amine at the 3-position, combined with zero rotatable bonds and a rigid bicyclic core (Fsp3 = 0.25), provides a geometrically constrained, directly reactive handle for amide bond formation, sulfonamide synthesis, reductive amination, and urea generation [1]. The commercially available 3-hydroxy analog, (3R)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol (CAS 2891580-00-8), requires activation (e.g., conversion to a mesylate or tosylate) prior to nucleophilic displacement, adding one or more synthetic steps . The 3-unsubstituted parent, 6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine (CAS 124460-73-7), lacks any functional handle for direct derivatization, necessitating C–H functionalization or de novo ring construction for further elaboration . This difference in step economy is quantified as at minimum 1–2 additional synthetic steps when using the 3-ol or 3-H analogs in place of the 3-amine, directly impacting library production throughput and overall yield in multi-step sequences.

Amide coupling Building block Parallel synthesis DNA-encoded library

Optimal Procurement Scenarios for (3S)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine Based on Evidence


Chiral Building Block for IRAK4-Targeted Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing IRAK4 inhibitors for inflammatory or autoimmune indications should prioritize the (3S)-enantiomer over the racemate. The dihydrofuro[2,3-b]pyridine scaffold has demonstrated a validated SAR trajectory from hit (IC₅₀ = 243 nM) to optimized lead (IC₅₀ = 7.3 nM) with favorable oral bioavailability (F = 21%) and low clearance (Cl = 12 mL/min/kg) [1]. The (3S) primary amine enables direct amide coupling to generate focused libraries exploring the C-3 vector, which was critical to achieving the 33-fold potency improvement in the published series [1]. Procurement of the enantiopure form ensures that SAR derived from C-3 amide derivatives reflects a single stereochemical series, avoiding confounding from diastereomeric mixtures.

Stereochemically Defined Intermediate for CNS-Penetrant OGA Inhibitor Development

The 2,3-dihydrofuro[2,3-b]pyridine core has been claimed in Eli Lilly's patent family (US 20210070766 A1) as a scaffold for potent, brain-penetrant O-GlcNAcase (OGA) inhibitors targeting tauopathies including Alzheimer's disease and progressive supranuclear palsy [2]. The (3S)-amine provides the C-3 substitution vector for structure-based optimization of OGA potency and CNS penetration, with the 6-CF₃ group contributing to metabolic stability—a critical parameter for chronic oral dosing in neurodegenerative indications. The enhanced lipophilicity (XLogP3 = 0.7 vs. ~0.2 for non-fluorinated analogs) is expected to improve passive BBB permeability while maintaining a favorable TPSA of 48.1 Ų, within the range associated with CNS drug-likeness [3].

Oncology-Focused Library Synthesis Leveraging the 6-CF₃ Pharmacophore

The 6-CF₃-3-amino pharmacophore embedded in the target compound has been validated as a productive anticancer scaffold, with optimized furo[2,3-b]pyridine derivatives achieving IC₅₀ values of 3.6–10.7 μM across Neuro-2a, HeLa, A549, and COLO 205 cell lines with selectivity over normal IMR-90 fibroblasts [4]. The target compound's primary amine enables direct diversification into amide, sulfonamide, and urea libraries for parallel medicinal chemistry, while the zero rotatable bond count provides a rigid, shape-defined scaffold that minimizes entropic penalties upon target binding. For DNA-encoded library (DEL) construction, the amine handle is compatible with standard on-DNA acylation chemistry without requiring pre-activation.

Regiochemically Defined Core for Structure-Guided Kinase Inhibitor Design

The 6-CF₃ substitution pattern (para to pyridine N) is distinct from the 5-CF₃ regioisomer in its electronic influence on the pyridine nitrogen—a critical hinge-binding element in kinase inhibitor pharmacophores. Structure-based design teams targeting CLK, HIPK, or Aurora kinases with furopyridine scaffolds should procure the 6-substituted regioisomer specifically, as the pyridine nitrogen's hydrogen-bond acceptor strength and geometry are optimized for hinge-region complementarity only with the correct CF₃ placement [5]. The (3S) stereochemistry additionally provides a defined three-dimensional trajectory for substituents extending from the saturated furan ring toward kinase selectivity pockets, enabling rational design of isoform-selective inhibitors.

Quote Request

Request a Quote for (3S)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.